molecular formula C15H16O3 B14596867 2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate CAS No. 61140-56-5

2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate

Cat. No.: B14596867
CAS No.: 61140-56-5
M. Wt: 244.28 g/mol
InChI Key: NWVLRJPDWSIFSY-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate is an organic compound that features a cyclohexene ring, a benzoate ester, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate can be achieved through several methods. One common approach involves the reaction of cyclohex-1-en-1-yl acetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate involves its interaction with various molecular targets. The ester and ketone groups can participate in enzymatic reactions, where they are hydrolyzed or reduced. These interactions can affect biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A ketone with a similar cyclohexene ring structure.

    Benzyl benzoate: An ester with a benzyl group instead of the cyclohexene ring.

    Cyclohexyl acetate: An ester with a cyclohexyl group instead of the cyclohexene ring.

Uniqueness

2-(Cyclohex-1-en-1-yl)-2-oxoethyl benzoate is unique due to the combination of its cyclohexene ring, ketone, and benzoate ester functionalities. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds.

Properties

CAS No.

61140-56-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

[2-(cyclohexen-1-yl)-2-oxoethyl] benzoate

InChI

InChI=1S/C15H16O3/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h2,5-7,9-10H,1,3-4,8,11H2

InChI Key

NWVLRJPDWSIFSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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